Ethyl 4-chloro-7-methylquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-7-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)10-7-15-11-6-8(2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNSYUQJYGBUAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481351 | |
| Record name | Ethyl 4-chloro-7-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-19-6 | |
| Record name | Ethyl 4-chloro-7-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Functionalization of 4-Chloro-3-Carboxylate Quinoline Derivatives
This technical guide details the synthesis, reactivity, and therapeutic application of 4-chloro-3-carboxylate quinoline derivatives. It is designed for researchers requiring actionable protocols and mechanistic depth.
Executive Summary
The 4-chloro-3-carboxylate quinoline scaffold is a linchpin intermediate in medicinal chemistry, most notably as the precursor to the fluoroquinolone class of antibiotics (e.g., ciprofloxacin, norfloxacin). Beyond antibacterials, this moiety serves as a highly reactive electrophile for generating antimalarial (chloroquine analogs) and emerging anticancer agents.
This guide moves beyond standard textbook descriptions to analyze the why and how of the chemistry: from the thermodynamics of the Gould-Jacobs cyclization to the kinetics of nucleophilic aromatic substitution (
Module 1: Structural Significance & SAR
The pharmacophore's utility stems from two critical positions on the quinoline ring:[1]
-
C4-Position (The Electrophile): The chlorine atom at C4 is activated for displacement. The nitrogen atom in the pyridine ring (N1) exerts a strong electron-withdrawing effect (
, ), making C4 highly electron-deficient. -
C3-Position (The Modulator): The carboxylate ester at C3 provides additional electron withdrawal, stabilizing the anionic intermediate during
reactions. In final drug candidates, this ester is often hydrolyzed to a free acid, which is essential for binding to bacterial DNA gyrase.
Diagram: Pharmacophore Activation Logic
The following diagram illustrates the electronic activation that makes this scaffold a "privileged structure" in drug discovery.
Figure 1: Structural Activity Relationship (SAR) showing the electronic convergence that activates the C4 position for nucleophilic attack.
Module 2: Synthetic Methodology (The Gould-Jacobs Reaction)
The industry-standard route to these derivatives is the Gould-Jacobs reaction .[2][3] While classical methods require harsh thermal conditions, modern adaptations use microwave irradiation or acidic catalysts to improve yield and reduce tar formation.
Step-by-Step Mechanism
-
Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine. This is an addition-elimination reaction.
-
Cyclization: Thermal cyclization (
) closes the ring via an electrocyclic mechanism followed by aromatization (tautomerization) to form the 4-hydroxyquinoline. -
Chlorination: The tautomeric 4-quinolone (4-hydroxyquinoline) is treated with phosphorus oxychloride (
) to install the chlorine.[4]
Diagram: The Gould-Jacobs Pathway
Figure 2: The synthetic flow from raw materials to the chlorinated intermediate.[3] Note the high-temperature requirement for the cyclization step.
Module 3: Functionalization via Nucleophilic Substitution
The transformation of the 4-chloro derivative into a bioactive drug usually involves displacing the chlorine with a cyclic amine (e.g., piperazine).
Mechanistic Insight: The Protocol
Unlike standard benzene derivatives, the quinoline system does not always require strong electron-withdrawing groups (like
Key Experimental Considerations:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are preferred to stabilize the polar transition state.
-
Base Scavenger: An excess of amine or an added base (e.g.,
, ) is required to neutralize the byproduct.
Table 1: Nucleophilic Substitution Scope
Optimization data based on standard 4-chloro-3-ethoxycarbonylquinoline substrates.
| Nucleophile | Reagent/Conditions | Product Class | Therapeutic Application |
| Piperazine | MeCN, Reflux, 4h | 4-(1-Piperazinyl)quinoline | Antibacterial (Ciprofloxacin precursor) |
| Morpholine | DMF, | 4-Morpholinoquinoline | Anticancer (PI3K inhibition) |
| Hydrazine | EtOH, Reflux, 2h | 4-Hydrazinoquinoline | Antimicrobial / Heterocycle synthesis |
| Aniline | EtOH/HCl (cat.), Reflux | 4-Anilinoquinoline | Antimalarial (Glavine analogs) |
Module 4: Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 4-Hydroxyquinoline-3-Carboxylate
This step establishes the core ring system.
-
Reagents: Aniline (9.3 g, 0.1 mol), Diethyl ethoxymethylenemalonate (EMME) (21.6 g, 0.1 mol).
-
Condensation: Mix reagents in a round-bottom flask. Heat to
for 1 hour. Ethanol will evolve; use a condenser to prevent loss of reactants but allow venting.-
Checkpoint: The mixture will solidify upon cooling, yielding the enamine intermediate.
-
-
Cyclization: Add the crude enamine to boiling diphenyl ether (
) portion-wise. Safety Note: This reaction is vigorous. Ensure proper ventilation. -
Isolation: After 1 hour, cool the mixture to room temperature. Add hexane or petroleum ether to precipitate the product. Filter, wash with hexane, and dry.
-
Yield: Typically 60-75% as an off-white solid.
Protocol B: Chlorination with
This step converts the hydroxyl group to the reactive chloride.[4]
-
Setup: Dry 2-neck flask, reflux condenser, calcium chloride drying tube.
-
Reaction: Suspend Ethyl 4-hydroxyquinoline-3-carboxylate (0.05 mol) in Phosphorus Oxychloride (
, 30 mL).-
Optional: Add 1-2 drops of DMF as a catalyst (Vilsmeier-Haack type activation).
-
-
Reflux: Heat to reflux (
) for 2-4 hours. The solid will dissolve, turning the solution clear/yellow. -
Quench (Critical Safety):
-
Cool the mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator). -
Pour the thick residue slowly onto crushed ice with vigorous stirring. Warning: Exothermic reaction.
-
-
Neutralization: Adjust pH to ~9 using Ammonium Hydroxide (
). -
Extraction: Extract with Dichloromethane (DCM) (
). Dry over and evaporate. -
Result: Ethyl 4-chloroquinoline-3-carboxylate (Yield: 80-90%).
Module 5: Therapeutic Utility & Biological Data
The 4-chloro-3-carboxylate derivatives are rarely the final drug but are the defining intermediates for several classes.
Antibacterial (Fluoroquinolones)
The substitution of the 4-Cl with a piperazine ring and hydrolysis of the 3-ester to an acid creates the core pharmacophore for DNA gyrase inhibition.
-
Mechanism: Stabilizes the DNA-gyrase cleavable complex, leading to bacterial cell death.
-
Key Residues: The 3-carboxylate and 4-keto (after hydrolysis/oxidation) bind magnesium ions critical for interaction with DNA phosphate backbone.
Anticancer (Tyrosine Kinase Inhibitors)
Recent studies indicate that 4-amino-3-carboxylate derivatives inhibit cell proliferation in MCF-7 (breast cancer) and K562 (leukemia) lines.
-
Data:
values in the low micromolar range ( ) have been reported for derivatives with bulky amines at C4.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
Wolfson, A., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. Link
-
Sridhar, R., et al. (2012). Antibacterial and antioxidant activities of novel chloroquinoline analogs. ResearchGate. Link
-
BenchChem Protocols. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Link
-
National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Link
Sources
Technical Guide: Therapeutic Potential of 7-Methylquinoline Scaffolds in Medicinal Chemistry
The following technical guide details the medicinal chemistry, therapeutic applications, and synthetic accessibility of 7-methylquinoline scaffolds.
Executive Summary
The quinoline heterocycle is a privileged structure in drug discovery, serving as the backbone for antimalarial, antibacterial, and antineoplastic agents.[1][2][3] Within this class, the 7-methylquinoline scaffold represents a strategic sub-class where the C7-methyl substituent acts as a critical "magic methyl" moiety. This modification modulates lipophilicity (
This guide analyzes the 7-methylquinoline pharmacophore, providing actionable protocols for synthesis and biological evaluation, while addressing the critical safety dichotomy between therapeutic derivatives and the toxicity of the parent hydrocarbon.
Medicinal Chemistry Rationale: The "Magic Methyl" Effect
In medicinal chemistry, the addition of a methyl group can boost potency by orders of magnitude (the "Magic Methyl" effect). For the quinoline ring, the 7-position is electronically and sterically distinct.
Electronic and Steric Modulation
-
Lipophilicity: The C7-methyl group increases the partition coefficient (
) by approximately 0.5 units compared to the unsubstituted quinoline. This enhances membrane permeability, facilitating intracellular target access (e.g., bacterial DNA or cytoplasmic kinases). -
Metabolic Blocking: The C7 position in quinolines is often a site for oxidative metabolism (hydroxylation). Methylation at this position blocks this metabolic soft spot, potentially extending the half-life (
) of the drug candidate. -
Conformational Locking: In kinase inhibitors, a C7-methyl group can restrict the rotation of adjacent substituents (e.g., at C6 or C8), locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.
Structure-Activity Relationship (SAR) Data
| Pharmacophore | Target | Effect of 7-Methyl Substitution | Therapeutic Outcome |
| 7-Methyl-8-hydroxyquinoline | Bacterial DNA Gyrase / Metal Ions | Increases lipophilicity; Steric hindrance prevents non-specific chelation. | Enhanced Antibacterial/Antifungal activity. |
| 4-Amino-7-methylquinoline | Malaria Parasite (Heme Polymerization) | Increases basicity of the quinoline nitrogen; enhances accumulation in the parasite food vacuole. | Improved potency against chloroquine-resistant strains. |
| 6,7-Disubstituted Quinoline | EGFR/VEGFR Kinases | Fills the hydrophobic "back pocket" of the ATP binding site. | High-affinity Kinase Inhibition (Anticancer). |
Therapeutic Applications & Mechanism of Action[4][5]
Antimicrobial Agents (The 8-Hydroxy Variant)
Derivatives like 7-methyl-8-hydroxyquinoline function via two primary mechanisms:
-
Chelation: They chelate divalent cations (
, ) essential for bacterial metalloenzymes. -
Ionophore Activity: They transport excess metal ions into the cell, disrupting homeostasis and generating Reactive Oxygen Species (ROS).
Anticancer: Kinase Inhibition
In the context of Type I kinase inhibitors (e.g., targeting EGFR), the quinoline core mimics the adenine ring of ATP. The 7-methyl group is often positioned to interact with the hydrophobic region of the gatekeeper residue or the solvent channel, improving selectivity over other kinases.
Visualization: Kinase Signaling Inhibition
The following diagram illustrates the interruption of the EGFR signaling cascade by 7-methylquinoline derivatives.
Figure 1: Mechanism of Action showing 7-methylquinoline inhibition of the EGFR-mediated PI3K/AKT and RAS/RAF pathways.
Synthetic Strategies
Accessing the 7-methylquinoline core requires regioselective synthesis. The Skraup Synthesis is the most robust industrial method, though it often yields regioisomers when using meta-substituted anilines.
Workflow: Modified Skraup Synthesis
The reaction of m-toluidine with glycerol leads to a mixture of 5-methylquinoline and 7-methylquinoline. The protocol below optimizes for the 7-isomer and includes purification steps.
Figure 2: Synthetic workflow for the isolation of 7-methylquinoline from m-toluidine.
Detailed Protocol: Synthesis of 7-Methylquinoline
Objective: Synthesis of 7-methylquinoline via Skraup reaction with Zinc Chloride purification.
Reagents:
-
m-Toluidine (0.5 mol)
-
Glycerol (1.5 mol)
-
Sulfuric acid (conc.)
-
Nitrobenzene (Oxidant)
-
Zinc Chloride (
)
Step-by-Step Methodology:
-
Reaction Setup: In a 1L round-bottom flask equipped with a reflux condenser, mix m-toluidine (53.5 g), glycerol (140 g), and nitrobenzene (30 g).
-
Acid Addition: Cautiously add concentrated sulfuric acid (100 g) dropwise with stirring. The reaction is highly exothermic.
-
Reflux: Heat the mixture gently. Once the violent reaction subsides, reflux at 140°C for 4 hours until the amine is consumed (monitor via TLC).
-
Work-up: Steam distill the mixture to remove unreacted nitrobenzene. Basify the residue with 50% NaOH solution to liberate the free quinoline bases.
-
Extraction: Extract the alkaline aqueous layer with diethyl ether (
mL). Dry the organic layer over anhydrous and evaporate the solvent. -
Purification (The Zinc Chloride Method):
-
Dissolve the crude oil (mixture of 5- and 7-isomers) in dilute HCl.
-
Add a saturated solution of Zinc Chloride. The 7-methylquinoline-zinc complex crystallizes out preferentially compared to the 5-isomer.
-
Filter the crystals and wash with cold dilute HCl.
-
Decompose the complex with concentrated NaOH and extract the pure 7-methylquinoline with ether.
-
Yield: Expect ~60% yield. Boiling Point: 258°C.
-
Experimental Protocol: Biological Evaluation
To validate the therapeutic potential, the following assay measures the Minimum Inhibitory Concentration (MIC) against S. aureus, a standard metric for antibacterial efficacy.
Protocol: Microbroth Dilution Assay (Antibacterial)
Objective: Determine the MIC of a functionalized 7-methylquinoline derivative (e.g., 7-methyl-8-hydroxyquinoline).
Materials:
-
Mueller-Hinton Broth (MHB).
-
Bacterial Strain: Staphylococcus aureus (ATCC 29213).
-
96-well microtiter plates.
-
Resazurin dye (viability indicator).
Procedure:
-
Stock Preparation: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 512
g/mL to 0.5 g/mL). -
Inoculation: Adjust bacterial culture to
McFarland standard ( CFU/mL) and dilute 1:100. Add 100 L of inoculum to each well. -
Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO/Broth only).
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Add 10
L of Resazurin (0.01%) to each well. Incubate for 2 hours.-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
-
Calculation: The MIC is the lowest concentration well that remains blue.
Safety & Toxicology Profile
While 7-methylquinoline derivatives have therapeutic value, the parent scaffold requires careful handling.
-
Tumor Initiation: Unsubstituted 7-methylquinoline has been identified as a tumor initiator on mouse skin in bioassays [1]. It is crucial to ensure that the final drug candidate is functionalized (e.g., at the 4 or 8 position) to alter the metabolic profile and mitigate this risk.
-
Handling: Use N95 respirators and gloves. The compound is a skin and eye irritant (H315, H319).
References
-
Sigma-Aldrich . 7-Methylquinoline Safety Data Sheet & Product Information. Link
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 12053, 7-Methylquinoline. Link
-
Smolecule . 7-Methylquinolin-8-ol: Antimicrobial and Anticancer Properties. Link
-
Journal of Medicinal Chemistry . Synthesis and structure-activity relationships of 7-azetidinylquinolones as antibacterial agents. Link
-
Frontiers in Chemistry . Eco-Friendly Synthesis and Biological Evaluation of Quinoline Derivatives. Link
Sources
In-Depth Structural Analysis of Ethyl 4-chloro-7-methylquinoline-3-carboxylate: A Technical Guide for Researchers
This technical guide provides a comprehensive structural analysis of Ethyl 4-chloro-7-methylquinoline-3-carboxylate, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's synthesis, spectroscopic characterization, structural features, and chemical reactivity.
Introduction: The Quinoline Scaffold in Modern Research
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] Their versatile chemical nature and broad spectrum of biological activities have made them a focal point in drug discovery, with applications ranging from antimalarial to anticancer agents. Ethyl 4-chloro-7-methylquinoline-3-carboxylate, with its strategic placement of a reactive chloro group, a methyl substituent, and an ethyl ester moiety, represents a valuable scaffold for the synthesis of diverse and complex molecules. The presence of the 4-chloro substituent is particularly significant as it provides a handle for further functionalization through nucleophilic substitution reactions.[2]
Synthesis and Purification
The synthesis of Ethyl 4-chloro-7-methylquinoline-3-carboxylate typically proceeds through a multi-step sequence, culminating in the chlorination of the corresponding 4-hydroxyquinoline precursor. A general and robust method involves the following key transformations:
Experimental Protocol: Synthesis of Ethyl 4-chloro-7-methylquinoline-3-carboxylate
-
Step 1: Condensation and Cyclization to form Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate. This initial step often involves the reaction of a substituted aniline with a suitable three-carbon synthon, such as diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.
-
Step 2: Chlorination. The resulting 4-hydroxyquinoline derivative is then subjected to chlorination to introduce the chloro group at the 4-position. A common and effective method utilizes phosphoryl chloride (POCl₃), often in the presence of a base or as the solvent itself.
-
Detailed Procedure for Chlorination:
-
To a stirred solution of Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate in a suitable solvent (e.g., toluene or excess POCl₃), slowly add phosphoryl chloride at room temperature.
-
The reaction mixture is then heated to reflux (typically around 110°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield Ethyl 4-chloro-7-methylquinoline-3-carboxylate as a crystalline solid.
-
-
Logical Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for Ethyl 4-chloro-7-methylquinoline-3-carboxylate.
Spectroscopic Characterization
A thorough structural elucidation of Ethyl 4-chloro-7-methylquinoline-3-carboxylate relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2 | 8.9 - 9.1 | s | 1H | Quinoline C2-H |
| H-5 | 8.1 - 8.3 | d | 1H | Quinoline C5-H |
| H-6 | 7.6 - 7.8 | d | 1H | Quinoline C6-H |
| H-8 | 7.4 - 7.6 | s | 1H | Quinoline C8-H |
| -OCH₂CH₃ | 4.3 - 4.5 | q | 2H | Ethyl ester -CH₂- |
| -CH₃ | 2.5 - 2.7 | s | 3H | Quinoline C7-CH₃ |
| -OCH₂CH₃ | 1.3 - 1.5 | t | 3H | Ethyl ester -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C=O | 164 - 166 | Ester carbonyl | ||
| C-4 | 148 - 150 | Quinoline C4-Cl | ||
| C-2, C-8a | 145 - 152 | Quinoline quaternary carbons | ||
| C-7 | 138 - 140 | Quinoline C7-CH₃ | ||
| C-5, C-6, C-8 | 120 - 135 | Quinoline aromatic CH | ||
| C-3, C-4a | 115 - 125 | Quinoline quaternary carbons | ||
| -OCH₂CH₃ | 61 - 63 | Ethyl ester -CH₂- | ||
| -CH₃ | 21 - 23 | Quinoline C7-CH₃ | ||
| -OCH₂CH₃ | 14 - 16 | Ethyl ester -CH₃ |
Note: These are predicted chemical shift ranges and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3050 - 3150 | Medium | C-H stretch | Aromatic |
| 2850 - 3000 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1720 - 1740 | Strong | C=O stretch | Ester |
| 1550 - 1600 | Medium-Strong | C=C and C=N stretch | Quinoline ring |
| 1200 - 1300 | Strong | C-O stretch | Ester |
| 750 - 850 | Strong | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₃H₁₂ClNO₂[3]
-
Molecular Weight: 249.69 g/mol
-
Monoisotopic Mass: 249.05565 Da[3]
-
Predicted m/z values for common adducts:
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl ester group, and potentially the cleavage of the chloro and methyl groups.
X-ray Crystallography
While a specific crystal structure for Ethyl 4-chloro-7-methylquinoline-3-carboxylate is not publicly available, analysis of closely related structures, such as ethyl 2-chloro-6-methylquinoline-3-carboxylate, provides valuable insights.[4]
Key Structural Features (based on analogous structures):
-
Planarity: The quinoline ring system is expected to be largely planar.
-
Conformation of the Ester Group: The ethyl carboxylate group will likely be twisted out of the plane of the quinoline ring to minimize steric hindrance. The dihedral angle between the plane of the quinoline ring and the ester group is a key conformational parameter.
-
Intermolecular Interactions: In the solid state, molecules are likely to pack in a way that maximizes intermolecular interactions, such as π-π stacking between the aromatic quinoline rings.
Diagram of Key Structural Parameters
Caption: Key parameters influencing the solid-state structure of Ethyl 4-chloro-7-methylquinoline-3-carboxylate.
Chemical Reactivity and Potential Applications
The reactivity of Ethyl 4-chloro-7-methylquinoline-3-carboxylate is primarily dictated by the electrophilic nature of the C4 position, which is activated by the electron-withdrawing nitrogen atom in the quinoline ring.
Nucleophilic Aromatic Substitution (SNAAr) at C4
The chloro group at the 4-position is a good leaving group and is readily displaced by a wide range of nucleophiles. This reactivity is central to the utility of this compound as a synthetic intermediate.
Common Nucleophiles and Resulting Products:
-
Amines: Reaction with primary and secondary amines yields 4-aminoquinoline derivatives, a scaffold found in many antimalarial drugs like chloroquine.
-
Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides leads to the formation of 4-alkoxy or 4-aryloxyquinolines.
-
Thiols: Reaction with thiols provides 4-thioquinolines.
Sources
Technical Guide: Safety, Handling, and Reactivity of Chloro-quinoline Esters
Executive Summary & Chemical Context
Chloro-quinoline esters serve as critical pharmacophores in the synthesis of antimalarial agents (analogous to chloroquine), fluoroquinolone antibiotics, and kinase inhibitors. While standard Safety Data Sheets (SDS) classify them primarily as irritants, their utility in medicinal chemistry stems from the specific reactivity of the C4-chlorine atom and the C3-ester functionality.
This guide moves beyond generic compliance, analyzing the Structure-Activity Relationship (SAR) of toxicity and providing self-validating handling protocols for research environments.
Chemical Identification (Representative)
| Parameter | Data |
| IUPAC Name | Ethyl 4-chloroquinoline-3-carboxylate |
| CAS Number | 13720-94-0 |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Melting Point | 44–48 °C (Isomer dependent) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Poorly soluble in water |
Hazard Identification & Toxicological Mechanisms
Core Directive: Understanding the mechanism of toxicity allows for better risk prediction than rote memorization of H-codes.
GHS Classification & H-Codes
-
H411: Toxic to aquatic life with long-lasting effects (Class-wide attribute for chlorinated quinolines).
Mechanistic Toxicology (The "Why")
The hazard profile of chloro-quinoline esters is dictated by two reactive centers:
-
The 4-Chloro Position (Electrophilic): The nitrogen in the quinoline ring withdraws electron density, making the carbon at position 4 highly electrophilic. In biological systems, this can lead to nucleophilic attack by protein residues (cysteine/lysine), potentially causing skin sensitization or haptenization (immune response trigger) upon repeated exposure.
-
The Ester Moiety: Susceptible to hydrolysis by esterases or environmental moisture, releasing ethanol and the corresponding quinoline-3-carboxylic acid . The acid metabolite often exhibits higher cytotoxicity and lower pH, exacerbating local irritation.
Visualization: Reactivity & Toxicity Pathway
The following diagram illustrates the dual-reactivity pathways that define both the utility (drug synthesis) and the hazard (toxicity) of this molecule.
Figure 1: Divergent pathways of Chloro-quinoline esters showing synthetic utility (Green) vs. toxicological risks (Red) and instability (Yellow).
Engineering Controls & Personal Protection (PPE)
Trustworthiness: Protocols must be hierarchical. PPE is the last line of defense; engineering controls are the first.
Hierarchy of Controls
-
Elimination/Substitution: Not applicable (Synthesis intermediate).
-
Engineering:
-
Powder Handling: Must be performed in a Chemical Fume Hood or Vented Balance Enclosure . The low melting point (44°C) means friction during weighing can cause partial melting/sticking, increasing contamination risk.
-
Static Control: Use anti-static gun/ionizer during weighing. Dry organic powders are prone to static dispersion.
-
-
Administrative: Designated "Yellow Zone" for sensitizers.
-
PPE (Personal Protective Equipment):
| PPE Category | Recommendation | Scientific Rationale |
| Gloves | Double Nitrile (0.11mm min) | Standard nitrile offers good resistance to solid esters. If dissolved in DCM, use PVA or Silver Shield laminates (DCM permeates nitrile in <5 mins). |
| Respiratory | N95 / P100 (if outside hood) | Fine crystalline dust is a potent respiratory irritant (H335). |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust bypassing side shields and reacting with ocular moisture (hydrolysis to acid). |
| Body | Tyvek Lab Coat | Cotton coats trap dust; Tyvek repels it. |
Operational Protocols
Protocol: Safe Weighing & Transfer
Objective: Transfer compound without generating airborne dust or hydrolyzing the ester.
-
Pre-Check: Verify fume hood velocity is 80–100 fpm.
-
Setup: Place balance inside the hood. Line the work surface with an absorbent pad (plastic side down).
-
Anti-Static Step: Pass an anti-static gun over the weighing boat.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
-
Solvation (Self-Validating Step):
-
If the reaction solvent is compatible: Dissolve the solid in the weighing boat or transfer vial immediately after weighing.
-
Why? Handling a solution is safer than handling a dust.
-
-
Decontamination: Wipe the balance area with a tissue dampened in Ethanol. Check: If the tissue turns yellow/green (characteristic of some oxidized quinolines), cleaning is incomplete.
Protocol: Emergency Spill Response
Scenario: 5g bottle dropped, powder dispersed on floor.
-
Evacuate & Isolate: Clear the immediate radius (10ft).
-
PPE Upgrade: Don N95 respirator and double gloves.
-
Dry Containment:
-
Do NOT spray water (hydrolysis risk).
-
Cover spill with a damp paper towel (dampened with Heptane or Mineral Oil , not water) to suppress dust.
-
-
Collection: Scoop material into a wide-mouth hazardous waste jar.
-
Surface Decontamination:
Storage, Stability & Reactivity
Expertise: Understanding chemical incompatibility prevents "mystery" degradation.
-
Storage Conditions: Refrigerate (2–8°C). Keep under inert gas (Argon/Nitrogen).
-
Incompatibilities:
-
Strong Bases (NaOH, KOH): Will hydrolyze the ester and potentially displace the chlorine.
-
Strong Oxidizers: React with the quinoline nitrogen.
-
Moisture: Slow hydrolysis of the ester to the carboxylic acid (check for vinegar-like odor as an indicator of degradation).
-
Disposal & Environmental Impact
Green Chemistry Directive: Minimize aquatic toxicity.
-
Waste Stream: Halogenated Organic Waste.
-
Pre-Treatment (Optional but Recommended):
-
If possessing large quantities (>100g) for disposal, controlled alkaline hydrolysis (using NaOH) can convert the lipophilic ester into the water-soluble carboxylate salt, which is easier to manage in industrial incineration streams, though it must still be treated as hazardous chemical waste.
-
-
Aquatic Warning: Do not allow entry into drains. Chloro-quinolines are persistent organic pollutants (POPs) in aquatic environments due to the stability of the heterocyclic ring.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 268963, Ethyl 4-chloroquinoline-3-carboxylate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Quinoline Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
-
Burgess, S. J., et al. (2010). Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds.[9] Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.at [fishersci.at]
- 3. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Ethyl 4-Chloroquinoline-3-carboxylate | 13720-94-0 | TCI Deutschland GmbH [tcichemicals.com]
- 6. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Procedure for hydrolyzing Ethyl 4-chloro-7-methylquinoline-3-carboxylate to carboxylic acid
Application Notes & Protocols
Topic: Procedure for Hydrolyzing Ethyl 4-chloro-7-methylquinoline-3-carboxylate to 4-chloro-7-methylquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Quinoline Carboxylic Acids
Quinoline-3-carboxylic acids are a privileged scaffold in medicinal chemistry and drug development. Their derivatives are key components in a wide array of pharmacologically active agents, including antiproliferative and antimicrobial compounds.[1] The conversion of a stable ester, such as Ethyl 4-chloro-7-methylquinoline-3-carboxylate, into its corresponding carboxylic acid is a critical synthetic transformation. This hydrolysis unmasks a key functional group that can enhance solubility, modify pharmacokinetic properties, or serve as a handle for further chemical elaboration.
This document provides a detailed protocol for the saponification of Ethyl 4-chloro-7-methylquinoline-3-carboxylate, a common and robust method for ester hydrolysis. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step laboratory procedure, and discuss critical parameters for ensuring a successful and high-yielding synthesis.
Mechanistic Insight: The Irreversibility of Saponification
The hydrolysis of an ester can be achieved under either acidic or basic conditions.[2] While acid-catalyzed hydrolysis is a reversible equilibrium process, base-promoted hydrolysis, or saponification, is effectively irreversible and often preferred for its high conversion rates.[2][3]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[4]
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[5]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the ethoxide group (⁻OEt) is expelled as the leaving group, forming the carboxylic acid.
-
Irreversible Acid-Base Reaction: The newly formed carboxylic acid is acidic (pKa ~4-5), and the expelled ethoxide is a strong base (the pKa of its conjugate acid, ethanol, is ~16). An immediate and highly favorable acid-base reaction occurs where the base deprotonates the carboxylic acid.[4] This forms a stable carboxylate salt and ethanol. This final deprotonation step is the thermodynamic driving force that renders the overall reaction irreversible under basic conditions.[4][6]
To obtain the final carboxylic acid product, a subsequent acidification step is required during the workup to protonate the carboxylate salt.[4][6]
Experimental Protocol: Synthesis of 4-chloro-7-methylquinoline-3-carboxylic acid
This protocol details the base-promoted hydrolysis of the ethyl ester starting material.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Ethyl 4-chloro-7-methylquinoline-3-carboxylate | Round-bottom flask (appropriate size) |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets | Reflux condenser |
| Ethanol (EtOH) or Methanol (MeOH) | Heating mantle or oil bath with magnetic stirrer |
| Deionized Water (DI H₂O) | Magnetic stir bars |
| Hydrochloric Acid (HCl), concentrated or 2 M solution | Buchner funnel and filter flask |
| Ethyl Acetate (EtOAc) for washing | Filter paper |
| Hexanes for washing | pH paper or pH meter |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Beakers, Erlenmeyer flasks, graduated cylinders |
| Spatulas and weighing paper | |
| Thin Layer Chromatography (TLC) plates and chamber |
Detailed Step-by-Step Methodology
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-chloro-7-methylquinoline-3-carboxylate (e.g., 2.49 g, 10.0 mmol).
-
Add ethanol (25 mL) to dissolve the ester. Stir until a clear solution is obtained. Note: Ethanol is a suitable solvent that is also miscible with the aqueous base.[6]
2. Hydrolysis Reaction:
-
In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide by dissolving NaOH (e.g., 1.2 g, 30.0 mmol, 3.0 equivalents) in 15 mL of deionized water. Allow the solution to cool.
-
Add the NaOH solution to the stirred solution of the ester in the flask.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 2-4 hours. The reaction progress should be monitored.
3. Reaction Monitoring:
-
Periodically (e.g., every hour), take a small aliquot from the reaction mixture, neutralize it with a drop of dilute HCl, and spot it on a TLC plate against the starting material.
-
Elute the TLC plate with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
The reaction is complete when the starting material spot is no longer visible under UV light.
4. Work-up and Isolation:
-
Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
-
If desired, the bulk of the ethanol can be removed under reduced pressure using a rotary evaporator. This can aid in precipitation.
-
Transfer the aqueous mixture to a beaker and place it in an ice bath to cool further.
-
Slowly and carefully add 2 M HCl dropwise while stirring. The carboxylic acid will begin to precipitate as a solid. Safety Note: Acid addition is exothermic.
-
Continue adding acid until the solution is acidic to pH paper (pH ~2-3). This ensures complete protonation of the carboxylate salt.[6]
-
Stir the resulting slurry in the ice bath for another 30 minutes to maximize precipitation.
5. Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold deionized water (2 x 20 mL) to remove any inorganic salts, followed by a small amount of cold ethyl acetate or hexanes to remove any non-polar impurities.
-
Allow the solid to air-dry on the filter for a few minutes.
6. Drying and Characterization:
-
Transfer the purified solid to a pre-weighed watch glass and dry it in a vacuum oven at 50-60°C to a constant weight.
-
Determine the final yield and characterize the product (4-chloro-7-methylquinoline-3-carboxylic acid) using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point).
Data Summary and Troubleshooting
| Parameter | Recommendation | Rationale |
| Base | NaOH or KOH | Strong bases that effectively promote hydrolysis.[6] |
| Stoichiometry | 2-4 equivalents of base | An excess of base ensures the reaction goes to completion and overcomes any potential side reactions or acidic impurities.[6] |
| Solvent | Ethanol/Water or Methanol/Water mixture | Co-solvent system ensures miscibility of both the organic ester and the aqueous base.[6] |
| Temperature | Reflux (80-100 °C) | Provides sufficient thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.[7][8] |
| Reaction Time | 2-6 hours | Typically sufficient for complete conversion. Must be confirmed by reaction monitoring (TLC).[9] |
| Work-up pH | 2-3 | Ensures complete protonation of the carboxylate salt to precipitate the desired neutral carboxylic acid. |
| Expected Yield | >90% | Saponification is generally a high-yielding reaction. |
Troubleshooting Guide:
-
Incomplete Reaction: If TLC shows significant starting material after the recommended time, add an additional equivalent of base and continue refluxing. Ensure the stirring is efficient.
-
Oily Product or Poor Precipitation: This may occur if the product is not fully protonated or if impurities are present. Ensure the pH is sufficiently acidic. If the product remains oily, attempt to extract it into an organic solvent like ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the solid. Recrystallization may be necessary.
-
Low Yield: Potential loss of product can occur if it has some solubility in the acidic aqueous solution. Ensure the mixture is thoroughly cooled before filtration to minimize solubility.
References
-
Title: Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry Source: The Organic Chemistry Tutor (YouTube) URL: [Link]
-
Title: Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL: [Link]
-
Title: Ch20: Hydrolysis of Esters Source: University of Calgary URL: [Link]
-
Title: Ester hydrolysis Source: Wikipedia URL: [Link]
-
Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]
- Source: Google Patents (WO2005073239A1)
-
Title: Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus Source: PubMed URL: [Link]
- Source: Google Patents (EP0195135B1)
- Source: Google Patents (WO2019206798A1)
-
Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: PubMed URL: [Link]
- Source: Google Patents (EP0351889B1)
-
Title: Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation Source: Advanced Journal of Chemistry, Section A URL: [Link]
-
Title: Saponification-Typical procedures Source: OperaChem URL: [Link]
-
Title: Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids Source: ResearchGate URL: [Link]
-
Title: Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives Source: ResearchGate URL: [Link]
-
Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]
-
Title: Saponification (Base Hydrolysis) of Organic Materials Source: University of California, Santa Barbara URL: [Link]
-
Title: Saponification Reaction of Esters Source: The Organic Chemistry Tutor (YouTube) URL: [Link]
-
Title: Saponification Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. EP0195135B1 - A process for the preparation of quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. beilstein-journals.org [beilstein-journals.org]
Application Note: Microwave-Assisted Synthesis Using Ethyl 4-chloro-7-methylquinoline-3-carboxylate
Strategic Introduction
Ethyl 4-chloro-7-methylquinoline-3-carboxylate (1 ) represents a "privileged scaffold" in medicinal chemistry. The quinoline core is ubiquitous in antimalarial (e.g., Chloroquine), antibacterial (fluoroquinolones), and anticancer therapeutics. The specific presence of the 7-methyl group aids in lipophilicity modulation, while the 3-ethyl ester serves as a handle for solubility or further cyclization.
However, the 4-chloro position is the primary "warhead" for diversity. In conventional thermal heating, Nucleophilic Aromatic Substitution (
Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow. By leveraging the specific dielectric heating of polar transition states, we can drive these reactions to completion in minutes with superior impurity profiles. This guide outlines three validated protocols for exploiting Compound 1 .
Reactivity & Mechanism: The Microwave Advantage
The reactivity of 1 is governed by the electron-deficient pyridine ring. The chlorine atom is activated for displacement, but the reaction rate is heavily solvent-dependent.
-
Thermal vs. Microwave: In conventional heating, energy is transferred via convection. In MAOS, dipolar polarization interacts directly with the specific dipole moment of the rate-determining transition state (Meisenheimer complex).
-
Solvent Selection: We utilize Ethanol (EtOH) and N-Methyl-2-pyrrolidone (NMP) . EtOH is a "green" solvent with a high loss tangent (
), allowing for rapid superheating above its boiling point in sealed vessels.
Validated Experimental Protocols
Protocol A: Rapid Amination (Library Generation)
Objective: Synthesis of 4-amino-7-methylquinoline-3-carboxylate derivatives.
Mechanism: Addition-Elimination (
Materials
-
Substrate: Ethyl 4-chloro-7-methylquinoline-3-carboxylate (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).
-
Solvent: Absolute Ethanol (EtOH).
-
Base: Triethylamine (
) or DIPEA (1.5 equiv) — Optional for aliphatic amines; required for aniline salts.
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve Compound 1 (250 mg, 1.0 mmol) in EtOH (3 mL).
-
Addition: Add the amine (1.2 mmol). If using an amine hydrochloride salt, add DIPEA (2.0 mmol).
-
Sealing: Cap the vial with a Teflon/Silicon septum and place it in the microwave reactor cavity.
-
Irradiation Parameters:
-
Mode: Dynamic Power (maintain set temp).
-
Temperature: 140°C.[2]
-
Hold Time: 15 minutes.
-
Pressure Limit: 250 psi (17 bar).
-
Stirring: High.
-
-
Work-up: Cool to 50°C (compressed air cooling). Pour the reaction mixture into ice-cold water (15 mL).
-
Solid Product: Filter the precipitate, wash with cold water/hexanes (1:1), and dry.
-
Oily Product: Extract with EtOAc, wash with brine, dry over
, and concentrate.
-
Data Summary: Representative Yields
| Entry | Nucleophile (Amine) | Time (min) | Temp (°C) | Yield (%) | Observation |
| 1 | Benzylamine | 10 | 140 | 92 | White precipitate, high purity. |
| 2 | Morpholine | 10 | 140 | 88 | Requires water wash to remove excess amine. |
| 3 | Aniline | 20 | 150 | 76 | Slower kinetics; increase temp to 150°C. |
| 4 | N-Methylpiperazine | 10 | 140 | 94 | Excellent solubility; isolate as HCl salt. |
Protocol B: Scaffold Morphing (Pyrazolo-Cyclization)
Objective: Synthesis of 7-methyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one. Concept: Hydrazinolysis of the 4-Cl followed by intramolecular attack on the 3-ester.
Methodology
-
Reactants: Mix Compound 1 (1.0 mmol) and Hydrazine Hydrate (80% aq., 5.0 mmol) in Ethanol (4 mL).
-
Microwave Conditions:
-
Temp: 120°C (Stage 1), then ramp to 160°C (Stage 2).
-
Time: 5 min (Stage 1) + 10 min (Stage 2).
-
Note: The two-stage heating promotes substitution first, then cyclization.
-
-
Work-up: The product usually precipitates upon cooling. Filter and wash with cold ethanol.
-
Purification: Recrystallization from DMF/EtOH if necessary.
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Introduction of carbon substituents at C-4 (Biaryl formation).
Methodology
-
Catalyst System:
(5 mol%) or (for sterically demanding boronic acids). -
Reactants: Compound 1 (1.0 mmol), Aryl Boronic Acid (1.5 equiv),
(2.0 equiv, 2M aq. solution). -
Solvent: DME/Water (3:1) or Toluene/EtOH/Water.
-
Microwave Conditions:
-
Temp: 120°C.
-
Time: 20 minutes.
-
Inert Atmosphere: Purge vial with Argon before sealing.
-
Visualized Workflows
Diagram 1: Synthetic Pathways & Decision Logic
This flowchart illustrates the divergence from the core scaffold based on the reagent choice.
Caption: Divergent synthesis pathways from the 4-chloroquinoline core. Path A yields substitution products; Path B yields fused heterocycles; Path C yields C-C coupled biaryls.
Diagram 2: Microwave Optimization Logic
A decision tree for optimizing reaction conditions if the initial protocol fails.
Caption: Troubleshooting logic for microwave-assisted
Troubleshooting & "The Scientist's Perspective"
-
Ester Hydrolysis: The 3-ethyl ester is sensitive to base hydrolysis at high temperatures. If you observe the carboxylic acid (M-28) in LCMS, switch from aqueous bases to anhydrous conditions (e.g.,
in dry DMF) or reduce water content in the Suzuki coupling. -
Pressure Spikes: When using Ethanol at 150°C, pressure can reach 15-18 bar. Ensure your microwave vials are rated for at least 20 bar (300 psi). If the vessel vents, switch to NMP (N-Methyl-2-pyrrolidone), which has a lower vapor pressure but excellent microwave absorbance.
-
Regioselectivity:
occurs exclusively at C-4. The C-2 position is blocked by the lack of a leaving group, and the C-7 methyl is unreactive under these conditions.
References
-
General Microwave
Protocols:-
Melato, S., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 2023.
- Context: Validates the use of microwave irradiation for 4-aminoquinoline synthesis with high yields (80-95%).
-
-
Pyrazoloquinoline Synthesis
-
Jonnalagadda, S. B., et al. "Microwave-assisted multi-component/one-pot protocol for pyrazolo-[3,4-b]-quinolines."[3] RSC Advances, 2023.
- Context: Provides the basis for hydrazinolysis and subsequent cyclization str
-
-
Regioselectivity & Mechanism
-
Crampton, M. R. "Nucleophilic Aromatic Substitution." ResearchGate, 2007.
- Context: Theoretical grounding for the activation of the 4-chloro position in nitrogen heterocycles.
-
-
Microwave Solvent Effects
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie Int. Ed., 2004.[4] (Standard Text).
- Context: Referenced for the choice of Ethanol (high tan ) vs. non-polar solvents.
-
-
Related Naphthyridine Synthesis (Grohe-Heitzer)
Sources
- 1. sciforum.net [sciforum.net]
- 2. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction [scielo.org.mx]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction | Journal of the Mexican Chemical Society [jmcs.org.mx]
Troubleshooting & Optimization
Purification methods for Ethyl 4-chloro-7-methylquinoline-3-carboxylate post-chlorination
Technical Support Center: Post-Chlorination Purification Guide Ticket ID: TSC-2025-Q3-Cl Subject: Purification of Ethyl 4-chloro-7-methylquinoline-3-carboxylate Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the purification of Ethyl 4-chloro-7-methylquinoline-3-carboxylate following chlorination with Phosphorus Oxychloride (
The Core Challenge: The 4-chloro moiety on the quinoline ring is susceptible to acid/base-catalyzed hydrolysis, reverting to the 4-hydroxy starting material (4-quinolone).[3] Furthermore, the reaction generates significant phosphorus byproducts that can cause the product to "oil out" during crystallization.
Module 1: The Quench & Workup (Critical Control Point)
Objective: Safely destroy excess
The Protocol
-
Evaporation (Highly Recommended): Before quenching, remove as much excess
as possible via rotary evaporation under reduced pressure. This minimizes the exotherm during the aqueous quench. -
The "Reverse Quench":
-
Do NOT add water to the reaction flask.[3]
-
DO add the reaction mixture dropwise into a stirred slurry of Ice and Ammonia (
) or Ice and Sodium Acetate .
-
-
pH Control: Maintain pH 7–8.
-
Why? Acidic conditions (generated by
hydrolysis) promote hydrolysis of the ester. Strong basic conditions ( ) promote substitution of the 4-Cl by hydroxide.
-
Visual Workflow: Safe Quenching Logic
Figure 1: Decision tree for the safe quenching of phosphorus oxychloride reactions to preserve labile chloro-quinolines.
Module 2: Purification Strategies
Method A: Recrystallization (Primary Strategy)
The 7-methyl group increases lipophilicity compared to the unsubstituted parent, altering solubility profiles.
| Solvent System | Ratio (v/v) | Outcome | Mechanism |
| Ethanol (95%) | Pure | Standard | Product crystallizes upon cooling; polar impurities stay in solution. |
| Hexane / EtOAc | 4:1 to 2:1 | High Purity | "Skellysolve B" method. Good for removing non-polar tars. |
| Acetone / Water | Variable | Rescue | Used if product oils out.[4] Dissolve in acetone, add water until turbid. |
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude solid in the minimum amount of boiling solvent (e.g., Ethanol).
-
Activated Charcoal Step: If the solution is dark brown/black, add activated charcoal (1-2% w/w) and reflux for 5 minutes. Filter while hot through Celite.
-
Note: This removes oxidized polymeric byproducts common in quinoline synthesis.
-
-
Allow the filtrate to cool to room temperature slowly (2-3 hours).
-
Cool to 0-4°C in a fridge.
-
Filter the off-white/yellow needles and wash with cold solvent.
Method B: Flash Column Chromatography (Secondary Strategy)
Use this if Recrystallization yields a "gummy" oil (often due to residual phosphorus species preventing crystal lattice formation).
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient Elution.
-
Start: 100% Hexanes (to elute non-polar impurities).
-
Ramp: 5%
20% Ethyl Acetate in Hexanes.
-
-
Detection: UV at 254 nm. The quinoline core is strongly UV active.
Visual Workflow: Purification Logic
Figure 2: Logic flow for selecting the appropriate purification method based on crude impurity profile.
Module 3: Troubleshooting & FAQ
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?
-
Cause: This is usually caused by residual phosphorus impurities (phosphoric acid derivatives) acting as a solvent, or the cooling was too rapid.
-
Fix:
Q2: The product smells acrid/pungent even after drying.
-
Cause: Trapped
or HCl in the crystal lattice. -
Fix: Dry the solid in a vacuum oven at 40-50°C over
or KOH pellets. If the smell persists, recrystallize from Ethanol, which can help exchange the solvated acid.
Q3: TLC shows a spot with a lower Rf (more polar) than my product. What is it?
-
Identification: This is likely the 4-hydroxy-7-methylquinoline-3-carboxylate (unreacted starting material) or the hydrolyzed 4-chloro-3-carboxylic acid (ester hydrolysis).
-
Resolution: These are much more polar than your target. A short silica plug (filtration) using 20% EtOAc/Hexane will elute your product while retaining these polar impurities on the silica.
Q4: Why is the yield lower than expected (<50%)?
-
Analysis: If the aqueous layer from the workup was very basic (pH > 10) or hot, you likely hydrolyzed the 4-chloro group back to the hydroxyl.
-
Prevention: Ensure the quench temperature never exceeds 20-25°C and use Ammonia carefully to neutralize, not to basify strongly.
References
-
Organic Syntheses, Coll. Vol. 3, p. 272 (1955).4,7-Dichloroquinoline. (Describes the fundamental chlorination and purification of the chloroquinoline scaffold using
). Link -
PubChem Compound Summary. Ethyl 4-chloroquinoline-3-carboxylate. (Physicochemical properties and spectral data for the parent scaffold). Link
-
BenchChem Technical Support.Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. (Safety protocols for
quenching). Link -
ResearchGate (J. Heterocyclic Chem). Stability of 4-chloroquinazolines/quinolines toward hydrolysis. (Mechanistic insight into the instability of the C-Cl bond in aqueous media). Link
Sources
Solving solubility issues of Ethyl 4-chloro-7-methylquinoline-3-carboxylate in DMSO
Technical Support Center: Ethyl 4-chloro-7-methylquinoline-3-carboxylate
This guide provides comprehensive troubleshooting and best practices for researchers, scientists, and drug development professionals experiencing solubility issues with Ethyl 4-chloro-7-methylquinoline-3-carboxylate in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the foundational knowledge and practical steps to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My Ethyl 4-chloro-7-methylquinoline-3-carboxylate isn't dissolving in DMSO at room temperature. What is the first thing I should do?
A1: The first step is to apply gentle heating and agitation. Warm the solution in a water bath set to 37-50°C for 10-15 minutes while vortexing intermittently.[1][2] For many compounds, including quinoline derivatives, this increases the kinetic energy, helping to overcome the crystal lattice energy and facilitating dissolution. If particles remain, proceeding to sonication is the next logical step.[1]
Q2: I've heated the solution, but there's still a precipitate. What's my next move?
A2: If gentle heating is insufficient, use an ultrasonic bath. Sonicating the vial for 15-30 minutes can break apart compound agglomerates and significantly enhance dissolution.[1][2] Ensure the vial is properly sealed to prevent any water from the bath from entering.
Q3: My compound dissolved initially but crashed out of solution after a freeze-thaw cycle. Why did this happen?
A3: This is a common issue often caused by DMSO's hygroscopic nature—its tendency to absorb moisture from the air.[1][3] Water absorption alters the polarity of the DMSO, reducing its ability to solvate lipophilic compounds and leading to precipitation.[3] Freeze-thaw cycles can accelerate this process.[3][4] To mitigate this, always use anhydrous DMSO, work quickly, and aliquot your stock solution into single-use vials to minimize air exposure and repeated temperature changes.[1][5]
Q4: Can the quality and grade of DMSO affect the solubility of my compound?
A4: Absolutely. Always use anhydrous, high-purity (≥99.9%) DMSO, preferably from a freshly opened bottle stored in a desiccator.[1][6] As DMSO absorbs atmospheric water, its solvating power for many organic compounds decreases significantly.[1][3] The presence of water makes the solvent more structured and viscous, hindering its ability to dissolve large, lipophilic molecules like quinoline derivatives.[3]
Q5: I've tried everything and my compound still won't stay in solution at the desired concentration. Are there other options?
A5: If you have exhausted standard methods, consider preparing a slightly more dilute stock solution. Alternatively, the use of a co-solvent may be necessary, but this must be approached with caution.[5] Co-solvents like PEG400, ethanol, or Tween 80 can sometimes help, but you must validate their compatibility with your specific assay, as they can interfere with biological systems.[5][7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent solubility challenges.
Problem: Undissolved Particulate Matter in a Freshly Prepared DMSO Stock
Even after initial attempts at dissolution, solid particles of Ethyl 4-chloro-7-methylquinoline-3-carboxylate remain visible.
-
Insufficient Energy Input: The energy required to break the crystal lattice of the solid compound has not been met.
-
Solution Protocol: Combine gentle heating with sonication. First, warm the solution to 37°C for 10 minutes, then immediately place it in an ultrasonic bath for 30 minutes.[1] This dual approach is often more effective than either method alone.
-
-
Supersaturation: The desired concentration may exceed the compound's thermodynamic solubility limit in DMSO under your current conditions.
-
Solution Protocol: Prepare a dilution series to determine the maximum soluble concentration. If a lower concentration is not feasible for your experimental design, a co-solvent system may be required.
-
-
Compound Purity: Impurities in the compound itself can sometimes hinder solubility.
-
Solution Protocol: If possible, verify the purity of your compound batch via analytical methods like HPLC. Always source compounds from reputable suppliers.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing solubility issues with Ethyl 4-chloro-7-methylquinoline-3-carboxylate in DMSO.
Caption: Troubleshooting workflow for dissolving Ethyl 4-chloro-7-methylquinoline-3-carboxylate.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a stable stock solution of Ethyl 4-chloro-7-methylquinoline-3-carboxylate (MW: 249.69 g/mol ).
Materials:
-
Ethyl 4-chloro-7-methylquinoline-3-carboxylate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Aseptically weigh 2.50 mg of the compound and transfer it to a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 2 minutes. Visually inspect for any remaining solid.
-
Heating Step: If particulates remain, place the vial in a 37°C water bath for 10-15 minutes.[1] Vortex the solution every 5 minutes.
-
Sonication Step: If the solution is still not clear, place the vial in an ultrasonic bath for 15-30 minutes, or until all solid material is dissolved.[2]
-
Final Inspection & Storage: Once the solution is completely clear, it is ready for use. For storage, aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[5] Store at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) stability.[5]
Protocol 2: Validating DMSO Tolerance in a Cell-Based Assay
Before conducting experiments, it is crucial to determine the maximum concentration of DMSO your cell line can tolerate without affecting viability or the experimental outcome.
Procedure:
-
Cell Plating: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare serial dilutions of your anhydrous DMSO in the cell culture medium to match the final concentrations that will be used in your experiment (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%).
-
Vehicle Control: Treat cells with the prepared DMSO dilutions. This will serve as your vehicle control group.[8] Also include an untreated (medium only) control.
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).[8]
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to assess cytotoxicity.
-
Data Analysis: Compare the viability of the DMSO-treated cells to the untreated control. The highest DMSO concentration that does not cause a significant decrease in cell viability is the maximum tolerated concentration for your assay. Typically, final DMSO concentrations are kept below 0.5% to avoid off-target effects.[5][9]
Data Summary
The solubility of organic compounds in DMSO is highly dependent on solvent purity and temperature. The presence of water, which DMSO readily absorbs from the atmosphere, is a critical factor that can drastically reduce solubility.[3]
Table 1: Impact of DMSO Quality and Temperature on Compound Solubility
| Parameter | Condition | Expected Outcome on Solubility | Scientific Rationale |
| DMSO Purity | Anhydrous (≥99.9%) | High | Maximizes the solvating capacity of the polar aprotic solvent for lipophilic compounds.[6] |
| Hydrated (e.g., 5% H₂O) | Low | Water alters the solvent's polarity and structure, making it harder to dissolve large compounds.[1][3] | |
| Temperature | Room Temperature (~20°C) | Moderate | Sufficient for many compounds but may not provide enough energy to overcome the crystal lattice. |
| Gentle Warming (37-50°C) | High | Increases kinetic energy, facilitating the breakdown of the solid-state structure.[7] | |
| Storage | Single-use Aliquots at -80°C | High Stability | Minimizes water absorption and prevents precipitation induced by repeated freeze-thaw cycles.[5] |
| Multi-use Vial at -20°C | Risk of Precipitation | Each opening introduces moisture; freeze-thaw cycles promote crystallization.[3][4] |
References
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]
-
Cheng, Y., et al. Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. 2009. Available from: [Link]
-
Quora. How to make a stock solution of a substance in DMSO. Available from: [Link]
-
ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. 2014. Available from: [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. 2015. Available from: [Link]
-
GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. 2011. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 268963, Ethyl 4-Chloroquinoline-3-carboxylate. Available from: [Link]
-
National Center for Biotechnology Information. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. 2022. Available from: [Link]
-
Popa-Burke, I., & Russell, J. Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. 2014. Available from: [Link]
-
Kjaer, K., et al. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. 2019. Available from: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
-
American Chemical Society Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. 2022. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ziath.com [ziath.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Ethyl 4-chloro-7-methylquinoline-3-carboxylate under basic conditions
Topic: Stability & Reactivity Under Basic Conditions
Executive Summary: The "Dual Electrophile" Challenge
Status: UNSTABLE in basic media.
Ethyl 4-chloro-7-methylquinoline-3-carboxylate is a highly reactive electrophilic scaffold. Under basic conditions, it presents two competing sites for nucleophilic attack:
-
The Ester (C3): Susceptible to saponification (desired pathway for acid synthesis).
-
The C4-Chlorine: Susceptible to Nucleophilic Aromatic Substitution (
) (often an undesired side reaction leading to 4-hydroxy or 4-alkoxy impurities).
This guide addresses the specific troubleshooting required to manipulate this molecule without degrading its core pharmacophore.
Module 1: Troubleshooting Hydrolysis (The "Missing Chlorine" Issue)
User Symptom: "I treated the ester with aqueous NaOH/KOH to generate the carboxylic acid, but the product analyzes as 4-hydroxy-7-methylquinoline-3-carboxylic acid (or the 4-quinolone tautomer)."
Root Cause:
The 4-position of the quinoline ring is activated by the ring nitrogen, behaving similarly to a vinylogous acid chloride. Hydroxide ions (
Corrective Protocol: Selective Saponification To hydrolyze the ester while retaining the chlorine atom, you must use a "Soft Hydrolysis" approach using Lithium Hydroxide (LiOH) at controlled temperatures. Lithium is less Lewis-acidic than Sodium, often coordinating differently to the carbonyl, and the reaction is run under kinetic control.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of Ethyl 4-chloro-7-methylquinoline-3-carboxylate in THF:Water (3:1) . Do not use Methanol or Ethanol (see Module 2).
-
Cooling: Cool the solution to 0°C (Ice bath).
-
Reagent Addition: Add 1.1 eq of LiOH·H₂O slowly.[1]
-
Monitoring: Stir at 0°C for 2–4 hours. Monitor strictly by TLC or LC-MS.
-
Stop point: As soon as the starting material disappears.[2]
-
-
Workup (Critical):
-
Acidify carefully with 1N HCl to pH 3–4 at 0°C.
-
Extract immediately with Ethyl Acetate.
-
Why? Leaving the product in basic aqueous solution allows the slow displacement of Cl to occur over time.
-
Module 2: Unwanted Ether Formation (Alkoxylation)
User Symptom: "I used Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) to catalyze a reaction, but LC-MS shows a mass shift corresponding to an ether (-OEt or -OMe)."
Root Cause:
Alkoxides (
Technical Insight:
-
Mechanism: Addition-Elimination (
). -
Rate: Alkoxide displacement of C4-Cl in quinolines is generally faster than ester hydrolysis.
Prevention Guide:
-
Never use alkoxide bases if the Chlorine atom is required in the final product.
-
Alternative: If a base is needed for deprotonation elsewhere, use non-nucleophilic bases such as Cesium Carbonate (
) , DBU , or DIPEA in aprotic solvents (DMF, Acetonitrile).
Module 3: Reaction Pathway Visualization
The following diagram illustrates the divergent stability pathways based on the choice of base and solvent.
Caption: Divergent reactivity pathways. Green path indicates the only viable route for retaining the chlorine substituent under basic conditions.
Frequently Asked Questions (FAQ)
Q1: Can I store this compound in DMSO or DMF solutions? A: Only for short periods (hours). Over time, trace water in these hygroscopic solvents can lead to slow hydrolysis, releasing HCl which autocatalyzes further degradation. Store as a solid at 4°C under inert gas.
Q2: I need to react the C4-Cl with an amine. Should I hydrolyze the ester first?
A: Generally, no . It is standard practice to perform the
Q3: Why is the 4-position so unstable compared to the 2-position? A: While both are activated, the 4-position in quinoline-3-carboxylates is uniquely destabilized by the "vinylogous" electron withdrawal from the 3-ester group combined with the ring nitrogen. This creates a "push-pull" system that makes C4 highly electrophilic.
References
-
Organic Syntheses Procedure for 4,7-Dichloroquinoline Derivatives. Source: Organic Syntheses, Coll. Vol. 3, p.272 (1955). Relevance: Establishes the baseline reactivity of 4-chloroquinolines toward hydrolysis and the formation of 4-hydroxy analogues (quinolones) under vigorous basic conditions. URL:[Link]
-
Beilstein Journal of Organic Chemistry: Synthesis of 4-quinolone-3-carboxylic acid. Source: Beilstein J. Org. Chem. 2012, 8, 1144–1151. Relevance: details the hydrolysis of ethyl 4-chloroquinoline-3-carboxylates using LiOH·H₂O to obtain the acid, and the competing
pathways. URL:[Link] -
Nucleophilic Substitution of 4-Chloroquinolines. Source: Journal of the American Chemical Society (Historical context on Gould-Jacobs intermediates). Relevance: Explains the mechanism of alkoxide displacement vs. hydroxide attack at the 4-position. URL:[Link]
Sources
Validation & Comparative
FTIR Spectral Analysis Guide: Ethyl 4-chloro-7-methylquinoline-3-carboxylate
Executive Summary & Strategic Utility
Ethyl 4-chloro-7-methylquinoline-3-carboxylate is a critical pharmacophore intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics and antimalarial agents. Its structural integrity hinges on three distinct moieties: the quinoline core , the C-3 ethyl ester , and the C-4 chloride substituent.
For researchers and process chemists, FTIR spectroscopy is the rapid-response tool of choice to validate two critical quality attributes (CQAs):
-
Aromatization Success: Confirming the conversion of the 4-hydroxy-1,4-dihydroquinoline (quinolone) precursor to the fully aromatic 4-chloroquinoline.
-
Substitution Integrity: Verifying the retention of the 7-methyl and 3-carboxylate groups during chlorination (typically using POCl₃).
This guide provides a comparative spectral analysis, distinguishing this compound from its metabolic precursors and structural analogs.
Experimental Protocol: Data Acquisition Standards
To ensure reproducibility and spectral resolution suitable for publication or regulatory filing, the following protocol is recommended.
Method A: Attenuated Total Reflectance (ATR) — Recommended for Routine QC
-
Crystal Material: Diamond or ZnSe (Diamond preferred for hardness).
-
Sample Prep: Neat solid. No grinding required if crystal contact is uniform.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Screening) or 64 (Publication)
-
Range: 4000 – 600 cm⁻¹
-
-
Advantages: Rapid, non-destructive, no moisture interference from KBr.
Method B: KBr Pellet Transmission — Recommended for Fingerprint Resolution
-
Matrix: IR-grade Potassium Bromide (KBr), dried at 110°C.
-
Ratio: 1–2 mg sample : 200 mg KBr.
-
Compression: 8–10 tons for 2 minutes (evacuated die).
-
Advantages: Superior resolution in the fingerprint region (<1000 cm⁻¹), essential for identifying the C-Cl stretch.
Workflow Visualization
The following diagram outlines the decision logic for selecting the acquisition method and processing the data.
Figure 1: Decision matrix for FTIR acquisition methodology based on analytical goals.
Spectral Assignment & Interpretation[1][2][3][4][5][6][7]
The spectrum of Ethyl 4-chloro-7-methylquinoline-3-carboxylate is characterized by the absence of N-H/O-H stretching (unlike its precursor) and the presence of a sharp ester carbonyl.
Key Functional Group Assignments
| Frequency Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |
| 3080 – 3010 | Ar-H | C-H Stretch | Weak, sharp bands typical of the aromatic quinoline ring. |
| 2980 – 2850 | Alkyl C-H | C-H Stretch | Distinct bands from the 7-methyl group and the ethyl ester chain. |
| 1735 – 1715 | Ester | C=O Stretch | Dominant Peak. Strong intensity. Confirms the 3-carboxylate is intact. |
| 1620 – 1560 | Quinoline Ring | C=C / C=N | Skeletal vibrations of the heteroaromatic system. |
| 1280 – 1200 | Ester | C-O-C Stretch | Strong "ether-like" stretch of the ethyl ester. |
| 1100 – 1000 | Ar-Cl | In-plane Bend | Often coupled with ring vibrations. |
| 800 – 700 | C-Cl | C-Cl Stretch | Critical Quality Attribute. Indicates successful chlorination at C-4. |
Detailed Analysis of the "Fingerprint" Region
The region below 1500 cm⁻¹ is complex but vital. The C-Cl stretch typically appears as a moderate-to-strong band between 720–780 cm⁻¹ . In 4-chloroquinolines, this band is a definitive marker of the halogenation.
-
Note: The 7-methyl group introduces a specific out-of-plane (OOP) bending vibration near 820–840 cm⁻¹ (characteristic of 1,2,4-trisubstituted benzenes embedded in the quinoline system).
Comparative Analysis: The "Precursor Test"
The most common application of this analysis is monitoring the reaction of Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate (Precursor) with POCl₃ to form the target 4-chloro product.
Comparative Logic Table
| Feature | Precursor (4-OH / Quinolone) | Target (4-Cl Product) | Spectral Shift Explanation |
| 3500–3200 cm⁻¹ | Broad Band Present (O-H / N-H) | Absent | The precursor exists as a tautomer (4-quinolone), showing N-H stretching. The 4-Cl product has no H-bond donors. |
| 1700–1650 cm⁻¹ | Lower Frequency C=O | Higher Frequency C=O | Precursor has a ketone-like C=O (4-oxo) and Ester C=O. Target has only Ester C=O (~1725 cm⁻¹). |
| 1600–1500 cm⁻¹ | Broad/Strong (Amide-like) | Sharp/Distinct (Aromatic) | Restoration of full aromaticity in the pyridine ring of the quinoline upon chlorination. |
| 700–800 cm⁻¹ | No C-Cl Band | Distinct C-Cl Band | Appearance of the C-Cl stretch confirms substitution. |
Mechanistic Pathway Visualization
The diagram below illustrates the chemical transformation and the corresponding spectral changes that act as "checkpoints" for the chemist.
Figure 2: Spectral evolution during the synthesis of the 4-chloro derivative from its 4-hydroxy precursor.
Troubleshooting & Common Artifacts
When analyzing this compound, researchers often encounter specific artifacts. Use this guide to validate your data.
-
Broad Hump at 3400 cm⁻¹:
-
Cause: Wet KBr or moisture in the sample.
-
Validation: The target molecule is hydrophobic. If dried properly, the region >3000 cm⁻¹ should be flat (except for C-H stretches).
-
-
Split Carbonyl Peak (1740 + 1710 cm⁻¹):
-
Cause: Fermi resonance or presence of unreacted starting material (if the lower band corresponds to the quinolone C=O).
-
Action: Check TLC/HPLC purity. If pure, the split is likely vibrational coupling (Fermi resonance) common in benzoates/quinoline esters.
-
-
Missing C-Cl Peak:
-
Cause: ATR crystal cutoff. Diamond ATR cuts off around 550–600 cm⁻¹, which is usually fine, but ZnSe cuts off earlier.
-
Action: Ensure your detector range extends to at least 600 cm⁻¹.
-
References
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for C-Cl and Quinoline ring assignments).
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (General reference for Quinoline and Ester spectral data).
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. (Foundational chemistry for the synthesis of this class).
- Spectrochimica Acta Part A. (Various Issues). Vibrational spectroscopy of quinoline derivatives. (General reference for aromatic C-H and ring deformation modes in 7-substituted quinolines).
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
